4,4''-二硝基对三联苯

描述

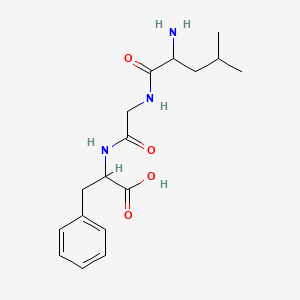

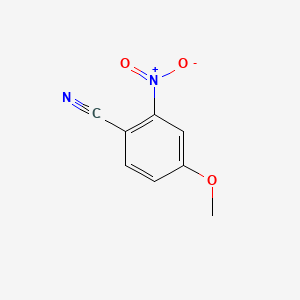

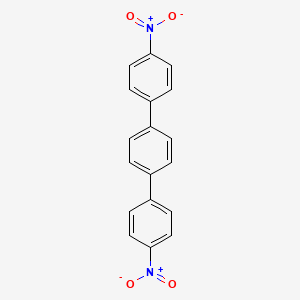

4,4''-Dinitro-p-terphenyl is a useful research compound. Its molecular formula is C18H12N2O4 and its molecular weight is 320.3 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4''-Dinitro-p-terphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 516219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4''-Dinitro-p-terphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4''-Dinitro-p-terphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物医学应用:抗菌和细胞毒活性

4,4''-二硝基对三联苯: 衍生物因其结构多样性和生物活性而被研究其在生物医学应用中的潜力。 这些化合物表现出抗菌和细胞毒作用,这对于开发新药物具有价值 。 例如,某些对三联苯化合物已显示出对白色念珠菌的抗真菌活性和对枯草芽孢杆菌的抗菌活性,表明它们具有作为治疗剂的潜力 .

环境科学:抗氧化性能

在环境科学领域,包括4,4''-二硝基对三联苯在内的对三联苯衍生物正因其抗氧化性能而被探索。 这些性能对于解决与氧化应激相关的环境问题至关重要 。 这些化合物抑制脂质过氧化能力尤其值得注意,因为它可以应用于缓解污染引起的氧化损伤 .

材料科学:半导体构件

4,4''-二硝基对三联苯: 被认为是材料科学中的一种有价值的构件,尤其是在半导体的开发中。 其分子结构允许创建具有所需电子特性的材料,这对于电子设备的进步至关重要 .

储能:有机半导体框架

对4,4''-二硝基对三联苯的研究已扩展到储能领域,它有助于有机半导体框架的开发。 这些框架因其在光电和储能器件中的潜在应用而前景看好,为传统的无机材料提供了一种替代方案 .

电子学:表面改性和功能化

4,4''-二硝基对三联苯的衍生物在电子学中用于各种基材的表面改性和功能化。 此应用对于制造性能增强且功能定制的电子器件至关重要 .

作用机制

Target of Action

P-terphenyl compounds, which include 4,4’'-dinitro-p-terphenyl, have been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These effects suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and other proteins.

Mode of Action

The compound’s structural features, such as the presence of nitro groups, suggest that it may interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking .

Biochemical Pathways

Given the reported biological activities of p-terphenyl compounds, it is likely that 4,4’'-dinitro-p-terphenyl may influence pathways related to cell growth, oxidative stress, microbial metabolism, and glucose metabolism .

Result of Action

Based on the reported biological activities of p-terphenyl compounds, it can be inferred that 4,4’'-dinitro-p-terphenyl may induce cytotoxicity, inhibit microbial growth, scavenge free radicals, and inhibit α-glucosidase activity .

生化分析

Biochemical Properties

4,4’'-Dinitro-p-terphenyl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects . These interactions are primarily due to the nitro groups, which can participate in redox reactions and form hydrogen bonds with active sites of enzymes and proteins.

Cellular Effects

The effects of 4,4’‘-Dinitro-p-terphenyl on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its cytotoxic properties can lead to cell death in certain cancer cell lines, while its antioxidant activity can protect cells from oxidative stress . Additionally, 4,4’'-Dinitro-p-terphenyl has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby affecting glucose levels in cells .

Molecular Mechanism

At the molecular level, 4,4’‘-Dinitro-p-terphenyl exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves the formation of hydrogen bonds and van der Waals forces, leading to enzyme inhibition . Furthermore, the nitro groups in 4,4’'-Dinitro-p-terphenyl can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress and affect gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’‘-Dinitro-p-terphenyl change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 4,4’'-Dinitro-p-terphenyl remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained cytotoxic effects and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of 4,4’'-Dinitro-p-terphenyl vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant activity and enzyme inhibition. At high doses, it can cause toxic or adverse effects, including oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

4,4’'-Dinitro-p-terphenyl is involved in several metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions and carbohydrate metabolism. For example, its inhibition of α-glucosidase affects the breakdown of carbohydrates, leading to changes in glucose levels and metabolic flux . Additionally, the compound’s redox activity can influence the levels of metabolites involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, 4,4’'-Dinitro-p-terphenyl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and the presence of nitro groups . These factors determine its distribution within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of 4,4’‘-Dinitro-p-terphenyl plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with mitochondrial proteins can lead to its accumulation in mitochondria, where it can induce oxidative stress and affect mitochondrial function . Understanding the subcellular localization of 4,4’'-Dinitro-p-terphenyl is essential for elucidating its precise mechanisms of action.

属性

IUPAC Name |

1,4-bis(4-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOAYDHUNGLDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186493 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3282-11-9 | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3282-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Terphenyl, 4,4''-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 4,4''-diamino-p-terphenyl from 4,4''-dinitro-p-terphenyl?

A1: The synthesis of 4,4''-diamino-p-terphenyl from 4,4''-dinitro-p-terphenyl is significant due to the former compound's potential applications. 4,4''-Diamino-p-terphenyl can act as a building block for synthesizing more complex molecules, particularly in polymer chemistry. For instance, it can be incorporated into polymer chains, potentially leading to materials with enhanced electrical conductivity or unique optical properties. []

Q2: How is 4,4''-dinitro-p-terphenyl relevant to the development of conducting polymers?

A2: While the provided abstract [] focuses on the synthesis of 4,4''-diamino-p-terphenyl, a related paper [] investigates 4,4''-dinitro-p-terphenyl and its aza derivatives as model compounds. These models provide insights into electronic communication in conducting polymers. By studying the radical anions of these compounds, researchers can understand how electrons move along conjugated systems, which is crucial for developing materials with improved conductivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。